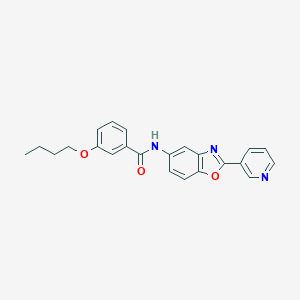![molecular formula C17H13N3O3S2 B278661 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as MBT-1 and has been extensively studied for its biological and chemical properties.
Mécanisme D'action
The mechanism of action of MBT-1 involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been shown to inhibit the AKT/mTOR pathway, which is known to be dysregulated in various types of cancer. Additionally, MBT-1 has been shown to induce the expression of various pro-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
MBT-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cell proliferation and survival. Additionally, MBT-1 has been shown to induce the expression of various antioxidant enzymes, leading to the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MBT-1 in lab experiments include its high purity, stability, and low toxicity. Additionally, the synthesis of MBT-1 can be easily scaled up, making it suitable for large-scale experiments. However, the limitations of using MBT-1 include its high cost and limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the research on MBT-1. One potential direction is to investigate the potential of MBT-1 as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of MBT-1 and to identify its molecular targets. Finally, the synthesis of MBT-1 can be further optimized to achieve higher yields and purity, making it more suitable for various applications.
Méthodes De Synthèse
MBT-1 can be synthesized through a multistep process involving the reaction of 4-methoxyphenyl isothiocyanate with 2-aminobenzenethiol, followed by the reaction with 2-bromo-1,3-benzothiazole and finally the oxidation of the resulting compound with hydrogen peroxide. The synthesis of MBT-1 has been optimized to achieve high yields and purity, making it suitable for various applications.
Applications De Recherche Scientifique
MBT-1 has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MBT-1 has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
Formule moléculaire |
C17H13N3O3S2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-12-8-6-11(7-9-12)14-10-24-17(18-14)19-16-13-4-2-3-5-15(13)25(21,22)20-16/h2-10H,1H3,(H,18,19,20) |
Clé InChI |
SOXVCXDPSXNDBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)

![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)

![N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)
![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)